molecular formula C6H9FO2 B1442686 1-(Fluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1553867-84-7

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B1442686
CAS RN: 1553867-84-7
M. Wt: 132.13 g/mol
InChI Key: AGPYMWSEOIOIPD-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9FO2 . It is related to 2,2,3,3-tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid, which has a molecular weight of 204.1 .


Synthesis Analysis

The synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been developed . The synthesis commenced from the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde) and included fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .


Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid can be represented by the InChI code 1S/C6H9FO2/c7-2-4(3(12)13)1-5(8,9)6(4,10)11/h1-2H2,(H,12,13) .

Scientific Research Applications

Tumor Imaging and Detection

The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogs of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), was explored for potential PET ligands for tumor detection. These compounds demonstrated significant uptake in a rodent model of brain tumors, suggesting their utility in imaging brain tumors due to their favorable uptake and retention characteristics in tumor tissue compared to normal brain tissue. This indicates their potential as excellent candidates for imaging brain tumors, showcasing the relevance of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid derivatives in tumor detection and imaging applications (Martarello et al., 2002).

Prostate Cancer Imaging

A phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) in patients with metastatic prostate cancer revealed the compound's safety and potential in delineating primary prostate lesions and metastatic lesions. This trial underscored the utility of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid derivatives in the non-invasive, metabolic imaging of prostate carcinoma relapse, highlighting its significance in the diagnosis and management of prostate cancer (Inoue et al., 2014).

Chemical Synthesis and Drug Development

The synthesis of various analogs and derivatives of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid has been crucial in drug development and chemical synthesis, enabling the exploration of novel therapeutic agents and imaging compounds. For example, the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a chiral bicyclic compound showcases the versatility of this chemical structure in synthesizing enantiomerically pure compounds for potential therapeutic applications (Gauzy et al., 2004).

Polymerization and Material Science

The anionic polymerization of methyl cyclobutene-1-carboxylate, yielding polymers with 1,2-linked cyclobutane rings in the main chain, highlights the application of 1-(Fluoromethyl)cyclobutane-1-carboxylic acid derivatives in material science. This process results in polymers with unique thermal reactions and potential applications in the development of new materials (Kitayama et al., 2004).

properties

IUPAC Name

1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYMWSEOIOIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)cyclobutane-1-carboxylic acid

CAS RN

1553867-84-7
Record name 1-(fluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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